Ethyl 4-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate
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Overview
Description
ETHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a chlorophenyl group, and an ethyl benzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the preparation of the triazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the final step involves the esterification of the benzoate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the triazine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
ETHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the benzoate moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE: This compound shares a similar chlorophenyl group and is used in the synthesis of pyran derivatives.
ETHYL 4-((2-((2-CHLORO-4-(3,4,5-TRIMETHOXYPHENYL)AZETIDIN-1-YL)AMINO)THIAZOL-4-YL)AMINO)BENZOATE: This compound has a similar benzoate moiety and is studied for its biological activities.
Uniqueness
ETHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, in particular, is a versatile scaffold that can be modified to enhance its activity and selectivity.
Properties
Molecular Formula |
C19H17ClN4O3 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
ethyl 4-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN4O3/c1-2-27-18(26)13-5-9-15(10-6-13)21-19-22-17(25)16(23-24-19)11-12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3,(H2,21,22,24,25) |
InChI Key |
YFVJAJWIEZAZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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